N1-Methyloct-2-ynohydrazide
Description
N1-Methyloct-2-ynohydrazide is a hydrazide derivative characterized by an oct-2-ynoyl backbone substituted with a methyl group at the N1 position of the hydrazide moiety. This compound belongs to a class of hydrazides known for their diverse applications in organic synthesis, pharmaceutical chemistry, and materials science. The presence of the alkyne group (oct-2-ynoyl) introduces unique electronic and steric properties, which influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N-methyloct-2-ynehydrazide |
InChI |
InChI=1S/C9H16N2O/c1-3-4-5-6-7-8-9(12)11(2)10/h3-6,10H2,1-2H3 |
InChI Key |
RULPJFPYYOYJPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(=O)N(C)N |
Origin of Product |
United States |
Preparation Methods
The preparation of N1-Methyloct-2-ynohydrazide involves synthetic routes that typically include the reaction of oct-2-ynoic acid with methylhydrazine. The reaction conditions often require a controlled environment to ensure the proper formation of the hydrazide bond .
Chemical Reactions Analysis
N1-Methyloct-2-ynohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N1-Methyloct-2-ynohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for diagnostic or therapeutic use, it can be used in preclinical studies to understand biochemical pathways.
Mechanism of Action
The mechanism of action of N1-Methyloct-2-ynohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or modify the activity of these targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with nucleophilic sites on proteins and enzymes .
Comparison with Similar Compounds
Structural Features
Hydrazides are defined by the –CONHNH2 functional group. Substitutions on the hydrazide nitrogen (N1) or the acyl group significantly alter their properties. Below is a comparison of key structural elements:
Key Observations :
- Steric Hindrance: Bulky substituents (e.g., benzimidazole-thio in ) reduce reactivity in nucleophilic reactions, whereas methyl groups (as in this compound) offer minimal steric interference.
Physicochemical Properties
Hydrazides exhibit variability in solubility, melting points, and stability based on substituents:
Key Observations :
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
